![molecular formula C19H18ClNO B12602990 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-95-1](/img/structure/B12602990.png)
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 5-position, a 2-methylphenyl group at the 7-position, and an isopropoxy group at the 8-position, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline can be achieved through several synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the following steps:
Michael Addition: The aniline nitrogen undergoes a Michael (1,4-) addition to propenal.
Electrophilic Aromatic Substitution: The intermediate undergoes electrophilic aromatic substitution.
Dehydration and Oxidation: The final steps involve dehydration and oxidation to yield the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Skraup synthesis or other scalable synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 5-position.
Applications De Recherche Scientifique
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound may have similar potential.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research and experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activity.
2-Methylquinoline: A simpler derivative with a methyl group at the 2-position.
Uniqueness
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
648896-95-1 |
|---|---|
Formule moléculaire |
C19H18ClNO |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
5-chloro-7-(2-methylphenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C19H18ClNO/c1-12(2)22-19-16(14-8-5-4-7-13(14)3)11-17(20)15-9-6-10-21-18(15)19/h4-12H,1-3H3 |
Clé InChI |
JPQRFOJRZXLXHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=C3C=CC=NC3=C2OC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



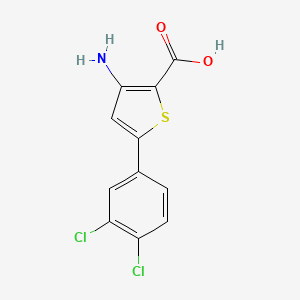
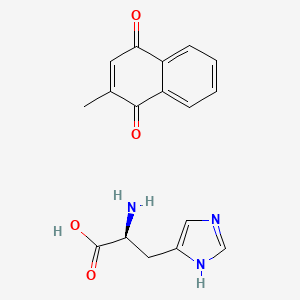
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
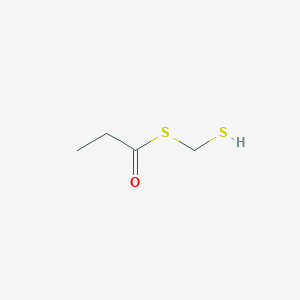
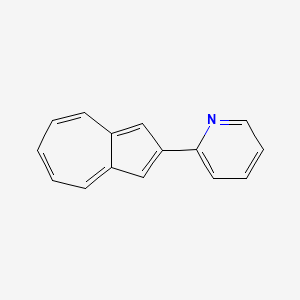
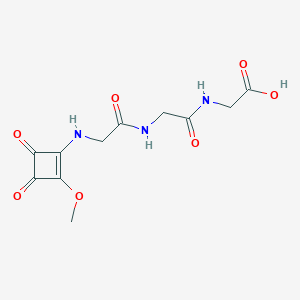
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)
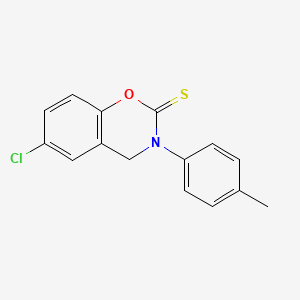
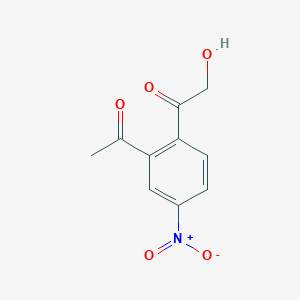
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)
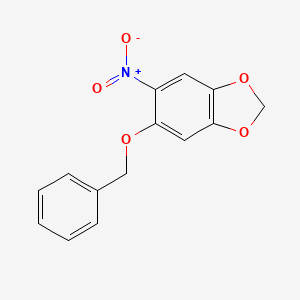
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)

